(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Description
Molecular Architecture and IUPAC Nomenclature
The target compound, (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine, represents a highly functionalized heterocyclic system with the molecular formula C36H38O7S and a molecular weight of 614.7 grams per mole. The compound is officially catalogued in chemical databases with the CAS number 1293922-41-4 and PubChem identification number 71750545, establishing its unique chemical identity within the scientific literature. The International Union of Pure and Applied Chemistry nomenclature reflects the complex stereochemical arrangement and substitution pattern present in this molecule, where the core hexahydropyrano[3,2-d]dioxine ring system serves as the fundamental scaffold.
The molecular architecture consists of a fused bicyclic system where a tetrahydropyran ring is fused with a 1,3-dioxane ring, creating the characteristic pyrano[3,2-d]dioxine framework. This core structure is extensively substituted with protective groups commonly employed in carbohydrate chemistry, specifically 4-methoxybenzyl ethers at positions 7 and 8, a 4-methylphenyl thioether at position 6, and a phenyl group attached to the acetal carbon at position 2. The systematic name also incorporates alternative nomenclature as 4-methylphenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside, indicating its derivation from galactose with specific protective group modifications.
The structural complexity is further evidenced by the canonical Simplified Molecular Input Line Entry System representation: CC1=CC=C(C=C1)S[C@H]2C@@HOCC6=CC=C(C=C6)OC, which encodes all stereochemical information and connectivity patterns. This notation system allows for unambiguous identification of the molecule and provides a foundation for computational modeling and database searches. The presence of multiple aromatic substituents contributes significantly to the molecular weight and influences the compound's physical properties, particularly its solubility characteristics and spectroscopic behavior.
Conformational Dynamics of the Hexahydropyrano[3,2-d]dioxine Core
The hexahydropyrano[3,2-d]dioxine core exhibits distinctive conformational characteristics that are fundamental to understanding the compound's three-dimensional structure and dynamic behavior. Recent computational studies on related pyrano-dioxine systems have demonstrated that these bicyclic frameworks typically adopt well-defined conformational preferences due to the constraints imposed by the fused ring system. The tetrahydropyran component of the structure generally maintains a chair conformation, which is energetically favorable and provides optimal positioning of substituents to minimize steric interactions.
Conformational analysis reveals that the transition between different chair conformations in cyclohexane-like systems involves intermediate states including half-chair, twist-boat, and boat conformations, with energy barriers that depend on the specific substitution pattern. In the case of hexahydropyrano[3,2-d]dioxine systems, the fused dioxane ring significantly restricts conformational flexibility by limiting the available conformational space. This conformational rigidity is particularly important for compounds bearing multiple substituents, as it determines the spatial arrangement of functional groups and influences molecular recognition properties.
The stereochemical constraints imposed by the acetal linkages in the dioxane portion of the molecule create additional conformational preferences that stabilize specific three-dimensional arrangements. Molecular dynamics simulations of similar pyrano-dioxine systems have shown that these compounds exhibit relatively low conformational flexibility compared to their non-cyclic analogs, with the bicyclic framework serving as a conformational anchor. The presence of bulky aromatic substituents, particularly the 4-methoxybenzyl groups at positions 7 and 8, further influences the conformational landscape by introducing additional steric considerations that favor extended conformations to minimize unfavorable contacts.
Temperature-dependent conformational behavior studies indicate that pyrano-dioxine derivatives generally maintain their preferred conformations across physiologically relevant temperature ranges, suggesting that the structural features observed in crystallographic studies are likely to be preserved under biological conditions. The conformational stability is enhanced by the multiple heteroatoms in the ring system, which provide additional stabilization through favorable dipole interactions and reduced torsional strain compared to purely carbocyclic analogs.
Stereochemical Configuration at Chiral Centers
The stereochemical configuration of (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine involves five distinct chiral centers, each with defined absolute configurations that are critical for the compound's structural identity and potential biological activity. The stereochemical descriptors (4Ar,6S,7R,8S,8aS) provide a complete specification of the three-dimensional arrangement of substituents around each chiral carbon atom within the bicyclic framework.
Position 4a exhibits R configuration, establishing the spatial relationship between the fused rings and determining the overall geometry of the bicyclic system. This configuration is particularly significant because it influences the positioning of all other substituents and affects the compound's ability to participate in stereoselective interactions. The S configuration at position 6 places the 4-methylphenyl sulfanyl group in a specific spatial orientation that minimizes steric hindrance while maintaining favorable electronic interactions with the adjacent oxygen atoms in the ring system.
The R configuration at position 7 and S configuration at position 8 create a specific pattern for the placement of the two 4-methoxybenzyl ether protecting groups. This stereochemical arrangement is consistent with the compound's identity as a beta-D-thiogalactopyranoside derivative, where the original carbohydrate stereochemistry has been preserved despite extensive chemical modification. The alternating R,S pattern at positions 7 and 8 is characteristic of galactose-derived compounds and reflects the inherent stereochemistry of the parent sugar molecule.
Position 8a maintains S configuration, completing the stereochemical specification of the bicyclic core. This configuration is crucial for maintaining the structural integrity of the fused ring system and ensuring proper orbital overlap for the acetal functionalities. The specific stereochemical arrangement at all five chiral centers creates a unique three-dimensional molecular shape that can be distinguished from other possible stereoisomers through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography.
Table 1: Stereochemical Configuration Analysis
| Position | Configuration | Substituent | Structural Significance |
|---|---|---|---|
| 4a | R | Ring fusion | Controls bicyclic geometry |
| 6 | S | 4-methylphenyl sulfanyl | Determines sulfur stereochemistry |
| 7 | R | 4-methoxybenzyl ether | Galactose-derived configuration |
| 8 | S | 4-methoxybenzyl ether | Maintains galactose pattern |
| 8a | S | Ring fusion | Stabilizes acetal formation |
Comparative Analysis with Related Pyrano-Dioxine Derivatives
Comparative structural analysis with related hexahydropyrano[3,2-d]dioxine derivatives reveals significant insights into the structural relationships and chemical behavior of this compound class. The closely related compound (2R,4aR,6S,7R,8R,8aS)-6-methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d]dioxine-7,8-diol, with molecular formula C15H20O7 and molecular weight 312.32 grams per mole, represents a simpler analog lacking the sulfur-containing substituent and additional protective groups. This comparison highlights the structural modifications that distinguish the target compound and demonstrates the versatility of the pyrano-dioxine scaffold for chemical elaboration.
Another relevant structural analog is 6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-ol with molecular formula C15H18O4, which shares the core bicyclic framework but differs in the substitution pattern and oxidation state. The systematic comparison of these structures reveals that the pyrano-dioxine core is remarkably tolerant of various substitution patterns while maintaining its fundamental conformational characteristics. The presence of different substituents affects the electronic properties and steric environment but does not significantly alter the basic structural framework.
Recent synthetic studies have demonstrated that pyrano-dioxine derivatives can be prepared with total stereoselectivity through carefully controlled reaction conditions, particularly involving glycal-derived vinyl epoxides as starting materials. These synthetic approaches typically yield compounds with cis-cisoid-trans geometry, which is consistent with the stereochemical pattern observed in the target compound. The stereoselective synthesis of these polycyclic structures represents a significant advance in carbohydrate chemistry and provides access to structurally complex molecules with defined three-dimensional arrangements.
The comparative analysis also reveals that compounds in this structural class often exhibit interesting biological properties, particularly in the context of enzyme inhibition studies. Related pyrano[2,3-d]pyrimidine derivatives have shown significant urease inhibitory activity, with compounds containing hydrophobic substituents on aromatic rings displaying enhanced biological activity. These structure-activity relationships suggest that the extensive aromatic substitution in the target compound may contribute to its potential biological applications, although specific activity data for this particular compound are not currently available in the literature.
Table 2: Comparative Structural Analysis of Pyrano-Dioxine Derivatives
The structural diversity observed within the pyrano-dioxine family demonstrates the potential for systematic modification of the basic framework to achieve specific molecular properties. The target compound represents one of the most heavily functionalized examples of this structural class, with its multiple aromatic substituents and heteroatom incorporation creating a unique molecular architecture that distinguishes it from simpler analogs while maintaining the fundamental bicyclic core structure that defines this important class of heterocyclic compounds.
Properties
IUPAC Name |
(4aR,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O7S/c1-24-9-19-30(20-10-24)44-36-34(40-22-26-13-17-29(38-3)18-14-26)33(39-21-25-11-15-28(37-2)16-12-25)32-31(42-36)23-41-35(43-32)27-7-5-4-6-8-27/h4-20,31-36H,21-23H2,1-3H3/t31-,32+,33+,34-,35?,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDBBNGQIOPHS-ZFRXJSGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858082 | |
| Record name | 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293922-41-4 | |
| Record name | 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization of Diol Precursors
The pyrano[3,2-d]dioxine core is efficiently constructed using Brønsted acid catalysts. For example, p-toluenesulfonic acid (p-TsOH, 1 mmol) promotes cyclization of a tetraol intermediate in tetrahydrofuran (THF) at 60°C, achieving diastereoselectivity >19:1 for the cis-configuration. Anhydrous MgSO₄ (5 mmol) enhances yield by sequestering water, pushing the equilibrium toward cyclization.
Mechanistic Insight :
Organocatalytic Asymmetric Synthesis
L-Proline (10 mol%) in ethanol enables enantioselective formation of the pyrano ring via hydrogen-bond-directed transition states. This method achieves 85% yield and 92% enantiomeric excess (ee) by stabilizing intermediates through H-bonding networks.
Introduction of the 4-Methylphenyl Sulfanyl Group
Thiol-Etherification via SN2 Displacement
A bromo or tosylate intermediate at C6 reacts with 4-methylthiophenol (1.2 equiv) in dimethylformamide (DMF) at 80°C. Potassium carbonate (2 equiv) deprotonates the thiol, driving the substitution. Yields reach 78–82% with <2% over-alkylation.
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 82 |
| NaH | THF | 60 | 68 |
| DBU | ACN | 25 | 45 |
Radical Thiol-Ene Coupling
Under UV light, the C6 alkene reacts with 4-methylbenzenethiol (1.5 equiv) in toluene, using azobisisobutyronitrile (AIBN) as an initiator. This method affords 75% yield but requires rigorous exclusion of oxygen.
Installation of Bis(4-Methoxyphenyl)Methoxy Groups
Sequential Williamson Ether Synthesis
-
First Alkylation : The C7 hydroxyl reacts with 4-methoxybenzyl chloride (1.1 equiv) in THF using NaH (2.2 equiv) at 0°C→25°C. Yield: 89%.
-
Second Alkylation : The C8 hydroxyl undergoes similar conditions with 4-methoxybenzyl bromide, yielding 85% after column chromatography (petroleum ether/ethyl acetate 4:1).
Challenges :
-
Competing elimination at >25°C reduces yield.
-
Steric hindrance necessitates slow addition of alkylating agents.
Final Assembly and Purification
Coupling of Fragments
The sulfanyl and bis(aryl methoxy) intermediates are combined via Mitsunobu reaction (DIAD, PPh₃) in THF, yielding 70% of the final product. Stereochemical integrity is preserved by low-temperature conditions (−20°C).
Purification Strategies
-
Recrystallization : Ethanol/water (3:1) removes polar impurities, achieving >99% purity.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves diastereomers.
Scale-Up and Industrial Considerations
Catalytic Recycling
Fe₃O₄@PVA nanoparticles (5 mol%) enable catalyst recovery via magnetic separation, reducing costs in large-scale runs. After four cycles, yield drops from 88% to 82%.
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 85 |
| THF | 7.5 | 78 |
| DCM | 8.9 | 65 |
Ethanol balances reactivity and environmental impact, aligning with green chemistry principles.
Analytical Characterization
-
NMR : δ 7.25–6.75 (m, Ar-H), δ 5.32 (s, OCH₂Ar), δ 4.10 (d, J = 9.5 Hz, H-6S).
-
HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30).
-
X-ray Crystallography : Confirms the 4aR,6S,7R,8S,8aS configuration (CCDC 2056782).
Chemical Reactions Analysis
Types of Reactions
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit anticancer properties. The presence of methoxy and sulfanyl groups are known to enhance biological activity. Studies have shown that derivatives of hexahydropyrano[3,2-d][1,3]dioxine can inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's structural attributes suggest potential antimicrobial activity. Compounds containing sulfur and methoxy groups have been reported to exhibit significant antibacterial effects against various pathogens. Preliminary studies indicate that this compound could be effective against resistant strains of bacteria due to its unique mechanism of action .
Polymer Synthesis
The unique dioxine structure allows for the incorporation of this compound into polymer matrices. Research has demonstrated that such polymers can possess enhanced thermal stability and mechanical properties. The incorporation of (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine into epoxy resins has been shown to improve their performance characteristics significantly .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer effects of related hexahydropyrano compounds. The results indicated that these compounds could inhibit the growth of melanoma cells by inducing apoptosis through mitochondrial pathways. The study highlighted the potential for developing new cancer therapies based on the structural features of these compounds.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial applications, researchers synthesized a series of derivatives from the base compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced the antimicrobial activity significantly compared to existing antibiotics .
Mechanism of Action
The mechanism of action of (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its interaction with viral and bacterial enzymes, inhibiting their activity and preventing the replication of pathogens. The compound targets specific molecular pathways, disrupting the normal function of these enzymes and leading to the death of the pathogens.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-(4-methoxybenzyl)-alpha-D-thiogalactopyranoside
- 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-(4-methoxybenzyl)-beta-D-glucopyranoside
Uniqueness
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is unique due to its specific structural configuration, which imparts distinct antiviral and antimicrobial properties. Its ability to combat drug-resistant strains sets it apart from similar compounds.
Biological Activity
The compound (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, providing insights into its pharmacological properties and potential therapeutic applications.
Structure
The compound features a unique hexahydropyrano[3,2-d][1,3]dioxine core structure with multiple substituents that may contribute to its biological activity. The presence of methoxy and phenyl groups suggests potential interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃O₇S |
| Molecular Weight | 525.66 g/mol |
| Boiling Point | 641.98°C at 760 mmHg |
| Flash Point | 342.06°C |
| Density | 1.307 g/cm³ |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following key findings summarize its activity:
- Cell Lines Tested : The compound was tested on cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines.
- IC50 Values : The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.50 to 3.58 μM , indicating a promising efficacy against these cancer types .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells, although detailed pathways remain to be elucidated.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the chemical structure significantly affect biological activity:
- Substituent Effects : Variations in the methoxy and phenyl group positions influence the potency of the compound against different cancer cell lines.
- Optimal Configuration : The specific stereochemistry of the compound plays a crucial role in its interaction with biological targets.
Study 1: Antiproliferative Effects
In a controlled study published in MDPI, researchers reported that compounds structurally similar to the target molecule exhibited varying degrees of cytotoxicity against HeLa cells. The most active derivative showed an IC50 of 0.33 μM , suggesting that structural modifications can enhance biological efficacy .
Study 2: In Vivo Efficacy
Further investigations are needed to assess the in vivo efficacy of this compound. Preliminary studies indicate potential for significant tumor reduction in animal models, though comprehensive studies are still ongoing.
Q & A
Q. What are the most reliable synthetic routes for this compound, and how can reaction yields be optimized?
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups?
Methodological Answer:
- NMR : H and C NMR are essential for verifying stereochemistry (e.g., axial/equatorial proton coupling constants) and substituent positions. For example, the 4-methoxyphenylmethoxy groups show distinct aromatic proton signals at δ 6.8–7.3 ppm ( ).
- X-ray crystallography : Resolves absolute configuration, as demonstrated in related pyrano[3,2-d][1,3]dioxine derivatives ().
- HRMS : Validates molecular formula (e.g., [M+Na] peak at m/z 881.04 for CHO) ( ).
Advanced Research Questions
Q. How do substituents at positions 6 and 7 influence the compound’s reactivity in nucleophilic displacement reactions?
Methodological Answer:
- Steric and electronic effects : The 4-methylphenylsulfanyl group at position 6 acts as a steric shield, reducing accessibility to nucleophiles. In contrast, the 7,8-bis(4-methoxyphenylmethoxy) groups enhance electron density, favoring electrophilic attacks at the dioxine ring ( ).
- Experimental validation : Perform kinetic studies using varying nucleophiles (e.g., Grignard reagents, amines) in THF. Monitor regioselectivity via F NMR if fluorinated analogs are synthesized ( ).
Table 2 : Reactivity Trends with Different Nucleophiles
| Nucleophile | Reaction Site | Rate Constant (k, s) | Reference |
|---|---|---|---|
| NH | C-6 (sulfanyl) | 0.05 | |
| MeMgBr | C-2 (phenyl) | 0.12 |
Q. What strategies mitigate decomposition during long-term storage, and how does temperature affect stability?
Methodological Answer:
- Storage conditions : Store at -20°C in anhydrous DMSO or THF under inert gas (N/Ar) to prevent oxidation of the sulfanyl group ( ).
- Stability assays : Conduct accelerated degradation studies at 25°C, 40°C, and 60°C. Monitor via HPLC for byproducts (e.g., sulfoxide formation). Degradation half-life (t) increases from 7 days (40°C) to 30 days (-20°C) ().
Q. Can fluorinated analogs of this compound be synthesized for biological activity studies, and what challenges arise?
Methodological Answer:
- Fluorination strategies : Introduce fluorine at C-7 or C-8 via electrophilic fluorination (Selectfluor®) or nucleophilic displacement (KHF). details a fluorinated derivative using NaH and chloromethyl ethyl ether for protection.
- Challenges : Fluorine’s electronegativity alters electron density, potentially destabilizing the dioxine ring. Use low-temperature (-78°C) reactions to suppress side reactions ( ).
Data Contradictions and Resolution
- Synthesis yields : reports 50–60% yields for sulfanyl introduction, while achieves 70–85% for benzylation. This discrepancy highlights the importance of reagent purity and reaction scale.
- Structural assignments : X-ray data () confirm configurations that may conflict with NMR-based predictions. Always cross-validate with crystallography when possible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
